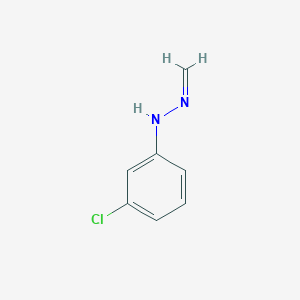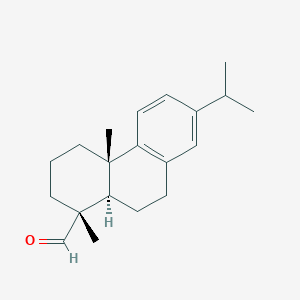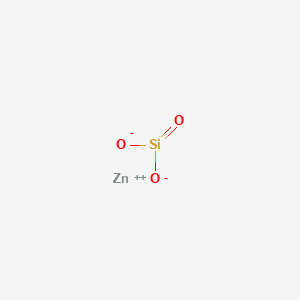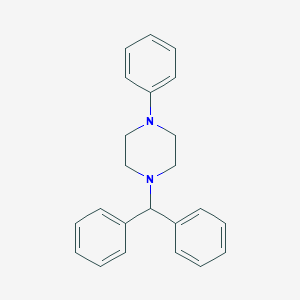
Piperazine, 1-(diphenylmethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(diphenylmethyl)-4-phenyl- is a chemical compound that has been used in various scientific research applications. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. Piperazine, 1-(diphenylmethyl)-4-phenyl- has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of Piperazine, 1-(diphenylmethyl)-4-phenyl- is not fully understood. However, it is known to bind to and activate GPCRs, particularly the serotonin and dopamine receptors. This activation leads to the modulation of various signaling pathways, including the cAMP and phosphatidylinositol pathways. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and tryptophan hydroxylase.
Biochemical and Physiological Effects:
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and modulate the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to affect the levels of certain hormones, including cortisol and prolactin.
Advantages and Limitations for Lab Experiments
Piperazine, 1-(diphenylmethyl)-4-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation is that it has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is that it has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Piperazine, 1-(diphenylmethyl)-4-phenyl-. One direction is the further study of its potential as a novel anticancer agent. Another direction is the further study of its potential as a modulator of the immune system. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of more water-soluble derivatives of Piperazine, 1-(diphenylmethyl)-4-phenyl- could be explored to overcome its limitations in certain experiments.
Synthesis Methods
The synthesis of Piperazine, 1-(diphenylmethyl)-4-phenyl- can be achieved using various methods. One of the most commonly used methods involves the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a Lewis acid catalyst. The reaction yields Piperazine, 1-(diphenylmethyl)-4-phenyl- in good yields. Other methods involve the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a strong base or the reduction of 1-(diphenylmethyl)-4-phenylpiperazine using hydrogen gas and a palladium catalyst.
Scientific Research Applications
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used in various scientific research applications. It has been studied for its potential as a novel anticancer agent, as well as for its potential as a modulator of the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a modulator of the dopamine system. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used as a tool compound for the study of G protein-coupled receptors (GPCRs).
properties
CAS RN |
14258-45-8 |
|---|---|
Product Name |
Piperazine, 1-(diphenylmethyl)-4-phenyl- |
Molecular Formula |
C23H24N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-benzhydryl-4-phenylpiperazine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)25-18-16-24(17-19-25)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI Key |
BJPNOKIBZZWAQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
14258-45-8 |
synonyms |
1-(Diphenylmethyl)-4-phenylpiperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



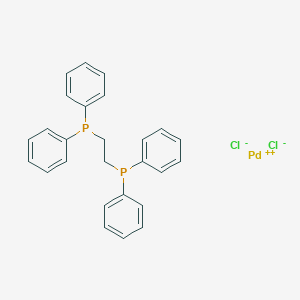


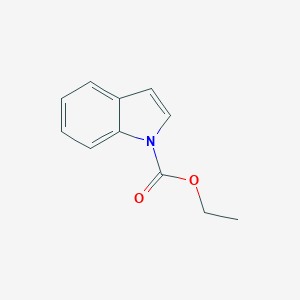
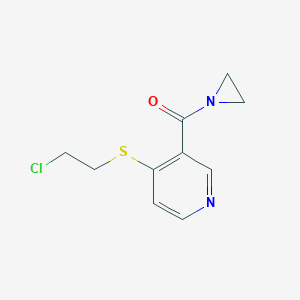

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)

